molecular formula C20H17F2N3O3S B2542412 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941898-79-9

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2542412
CAS No.: 941898-79-9
M. Wt: 417.43
InChI Key: WIWTXYOIHSSXOY-UHFFFAOYSA-N
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Description

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorobenzyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multicomponent reactions. These reactions are advantageous as they allow the incorporation of multiple reactants into a single product in one step, thus increasing efficiency and reducing the number of synthesis steps . A common synthetic route involves the reaction of 2,6-difluorobenzylamine with a thiazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow chemistry techniques. These methods are favored for their ability to produce compounds on a large scale with high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with fewer oxygen atoms .

Scientific Research Applications

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide compounds, such as:

Uniqueness

What sets N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide apart is its unique combination of functional groups, which confer distinct biological activities. Its difluorobenzyl moiety, in particular, enhances its stability and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-28-14-7-5-12(6-8-14)19(27)25-20-24-13(11-29-20)9-18(26)23-10-15-16(21)3-2-4-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWTXYOIHSSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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